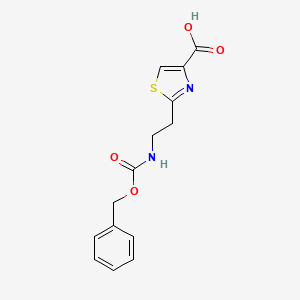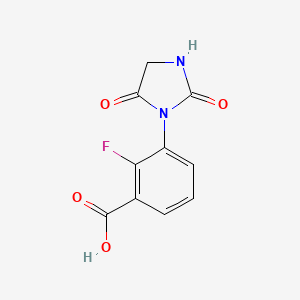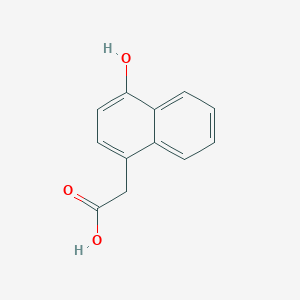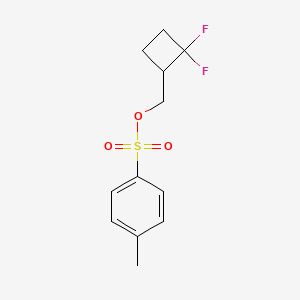
(S)-chloroMethyl 2-aMino-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-chloroMethyl 2-aMino-3-phenylpropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chloroMethyl group attached to the alpha carbon of the amino acid backbone, which also contains an amino group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-chloroMethyl 2-aMino-3-phenylpropanoate typically involves the chloromethylation of (S)-2-amino-3-phenylpropanoate. One common method involves the reaction of (S)-2-amino-3-phenylpropanoate with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloroMethyl group. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high throughput and consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-chloroMethyl 2-aMino-3-phenylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroMethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
科学的研究の応用
(S)-chloroMethyl 2-aMino-3-phenylpropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and fine chemicals, where its unique chemical properties are leveraged to achieve desired outcomes.
作用機序
The mechanism of action of (S)-chloroMethyl 2-aMino-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroMethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(S)-2-amino-3-phenylpropanoate: Lacks the chloroMethyl group but shares the same amino acid backbone.
(S)-Methyl-2-amino-3-phenylpropanoate: Contains a methyl ester group instead of the chloroMethyl group.
(S)-2-amino-3-phenyl-1-propanol: Contains a hydroxyl group instead of the chloroMethyl group.
Uniqueness
The presence of the chloroMethyl group in (S)-chloroMethyl 2-aMino-3-phenylpropanoate imparts unique reactivity and binding properties that are not observed in its analogs. This makes it a valuable compound for specific applications where covalent modification of targets is desired.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
chloromethyl (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C10H12ClNO2/c11-7-14-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 |
InChIキー |
KTTAXBZEOKBOMS-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCCl)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)OCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)




![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
